2-Iodo-2'-methylbenzophenone
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Overview
Description
2-Iodo-2’-methylbenzophenone is an organic compound with the molecular formula C14H11IO It is a derivative of benzophenone, where one of the phenyl rings is substituted with an iodine atom at the ortho position and a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-2’-methylbenzophenone typically involves the iodination of 2’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 2-Iodo-2’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: 2-Iodo-2’-methylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 2-methylbenzophenone.
Substitution: The iodine atom in 2-Iodo-2’-methylbenzophenone can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 2-Methylbenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Iodo-2’-methylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Iodo-2’-methylbenzophenone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-Iodo-4’-methylbenzophenone: Similar structure but with the iodine and methyl groups at different positions.
2-Bromo-2’-methylbenzophenone: Bromine instead of iodine.
2-Chloro-2’-methylbenzophenone: Chlorine instead of iodine.
Uniqueness: 2-Iodo-2’-methylbenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions in various applications.
Properties
IUPAC Name |
(2-iodophenyl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMIDCLTZTGPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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